

Introduction: The Strategic Importance of the Cyclopropyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylisonicotinic acid

Cat. No.: B1430313

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In modern medicinal chemistry, the cyclopropyl group is a "privileged" structural motif, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2] Its unique stereoelectronic features—including enhanced π -character in its C-C bonds and a rigid, three-dimensional structure—can significantly impact a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[2] **2-Cyclopropylisonicotinic acid**, a heterocyclic carboxylic acid, represents a key building block for synthesizing novel therapeutic agents. A thorough understanding of its fundamental physical properties is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and process chemistry.

This guide provides a comprehensive framework for the physicochemical characterization of **2-Cyclopropylisonicotinic acid**. Rather than simply listing data, we will delve into the causality behind the experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal for drug development professionals.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its core identity and properties. This data serves as the basis for all subsequent analytical and formulation work. While extensive public data for **2-Cyclopropylisonicotinic acid** is limited, the table below outlines the essential parameters that must be determined. For context, data for the related compound 2-Chloroisonicotinic acid is included as an illustrative example.

Property	2-Cyclopropylisonicotinic Acid (To Be Determined)	2-Chloroisonicotinic Acid (Illustrative Example)	Significance in Drug Development
CAS Number	1216171-07-1[3]	6313-54-8[4]	Unique identifier for substance registration and tracking.
Molecular Formula	C ₉ H ₉ NO ₂	C ₆ H ₄ ClNO ₂ [4]	Defines the elemental composition and exact mass.
Molecular Weight	163.17 g/mol	157.55 g/mol [4]	Crucial for all stoichiometric calculations and formulation dosing.
Melting Point (°C)	TBD	239 - 246 °C[4]	Indicator of purity, polymorphism, and solid-state stability.
Aqueous pKa	TBD	~2.07 (Predicted for 2-Chloronicotinic acid) [5]	Governs solubility, absorption, and distribution in physiological environments.[6]
Aqueous Solubility	TBD	Insoluble in water[5]	Determines dissolution rate, bioavailability, and formulation strategy. [7]

Section 2: Thermal Analysis: Melting Point and Solid-State Stability

The melting point is a critical thermal property that provides insights into the purity, identity, and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard

technique for this determination, offering high precision and information on other thermal events like phase transitions or decomposition.[8][9]

Causality of Experimental Choice: Unlike traditional capillary melting point apparatus, DSC measures the heat flow required to maintain a zero temperature difference between a sample and a reference pan as they are heated at a constant rate.[8] This provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion) and allows for the precise determination of the melt onset temperature, which is a more reliable indicator than the visual melting range.[10] The heating rate is a critical parameter; slower rates (e.g., 1-3 °C/min) allow the system to maintain thermal equilibrium, yielding a more accurate onset temperature.[10][11]

A detailed protocol for determining the melting point of **2-Cyclopropylisonicotinic acid** using DSC is provided in the Experimental Protocols section.

Section 3: Ionization Constant (pKa): The Key to Physiological Behavior

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for any ionizable drug candidate.[6] It dictates the extent of ionization at a given pH, which in turn governs solubility, lipophilicity, and the ability to cross biological membranes. For an acidic compound like **2-Cyclopropylisonicotinic acid**, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.[12]

Causality of Experimental Choice: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] The methodology involves titrating a solution of the compound with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.[14] The resulting titration curve (pH vs. volume of titrant) exhibits an inflection point, and the pH at the half-equivalence point directly corresponds to the pKa.[6][13] To ensure accuracy, especially for sparingly soluble compounds, the use of co-solvents may be necessary, followed by extrapolation to determine the aqueous pKa.[13][15] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial to minimize activity coefficient variations.[6][14]

A detailed protocol for determining the pKa of **2-Cyclopropylisonicotinic acid** via potentiometric titration is provided in the Experimental Protocols section.



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